P-glycoprotein (P-gp) Modulation: Functional Switch from Stimulation to Potent Inhibition via 4,4-Difluorocyclohexyl Incorporation
Incorporation of a 4,4-difluorocyclohexyl moiety transforms a compound from a P-gp ATPase stimulator into a potent inhibitor. In a series of amino acid-derived thiazole peptidomimetics, replacing a 2-aminobenzophenone group with a 4,4-difluorocyclohexyl group (analogues 53 and 109) resulted in potent inhibition of P-gp [1]. This contrasts with the lead compound (Compound 1), which stimulated ATPase activity. The 4,4-difluorocyclohexyl analogues inhibited photolabeling of P-gp with [125I]-IAAP, a direct measure of substrate-binding site interaction.
| Evidence Dimension | P-gp ATPase Functional Modulation |
|---|---|
| Target Compound Data | IC50 for inhibition of [125I]-IAAP photolabeling: 0.1 μM (Analogue 53) and 0.76 μM (Analogue 109) |
| Comparator Or Baseline | Compound 1 (2-aminobenzophenone-containing scaffold): P-gp ATPase stimulator |
| Quantified Difference | Qualitative switch from stimulation to potent inhibition (0.1-0.76 μM) |
| Conditions | In vitro photolabeling assay with [125I]-IAAP; functional reversal of paclitaxel resistance in P-gp-overexpressing HEK293 cells |
Why This Matters
This functional switch demonstrates that the 4,4-difluorocyclohexyl group is not merely a passive building block but a critical pharmacophore that can invert the functional effect on a clinically relevant efflux pump, offering a distinct advantage for developing MDR reversal agents.
- [1] Patel, B. A., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Journal of Medicinal Chemistry, 61(3), 834-864. View Source
